2-Amino-3-methoxybenzoic Acid-d3
Description
The strategic incorporation of stable isotopes into molecules has become an indispensable technique in scientific inquiry. Among these, 2-Amino-3-methoxybenzoic Acid-d3, a deuterium-labeled version of 2-Amino-3-methoxybenzoic acid, has emerged as a significant compound in various research applications.
Structure
3D Structure
Properties
Molecular Formula |
C8H9NO3 |
|---|---|
Molecular Weight |
170.18 g/mol |
IUPAC Name |
2-amino-3-(trideuteriomethoxy)benzoic acid |
InChI |
InChI=1S/C8H9NO3/c1-12-6-4-2-3-5(7(6)9)8(10)11/h2-4H,9H2,1H3,(H,10,11)/i1D3 |
InChI Key |
SXOPCLUOUFQBJV-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC=CC(=C1N)C(=O)O |
Canonical SMILES |
COC1=CC=CC(=C1N)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Integrity of 2 Amino 3 Methoxybenzoic Acid D3
Advanced Synthetic Routes for Deuterium (B1214612) Incorporation into 2-Amino-3-methoxybenzoic Acid
The "-d3" designation in 2-Amino-3-methoxybenzoic Acid-d3 indicates the presence of three deuterium atoms, most commonly replacing the three hydrogen atoms of the methoxy (B1213986) group. The most direct and advanced synthetic route to achieve this specific labeling involves the methylation of a phenolic precursor using a deuterated methylating agent.
A primary strategy begins with a suitable precursor, such as 2-amino-3-hydroxybenzoic acid. This precursor undergoes a Williamson ether synthesis, where the hydroxyl group is deprotonated by a base to form a phenoxide, which then acts as a nucleophile, attacking a deuterated methyl source.
Proposed Synthetic Route:
Precursor Selection: The synthesis starts with 2-amino-3-hydroxybenzoic acid. The amino and carboxylic acid groups may need to be protected to prevent side reactions, depending on the reaction conditions.
Deprotonation: The phenolic hydroxyl group of the precursor is deprotonated using a suitable base (e.g., sodium hydride, potassium carbonate) in an aprotic polar solvent (e.g., DMF, acetone) to form the corresponding phenoxide salt.
Deutero-methylation: The phenoxide is then reacted with a deuterated methylating agent, such as iodomethane-d3 (B117434) (CD₃I) or dimethyl sulfate-d6 ((CD₃)₂SO₄). The nucleophilic phenoxide attacks the electrophilic deuterated methyl group, displacing the leaving group (iodide or methyl sulfate) to form the desired O-CD₃ bond.
Deprotection (if necessary): If protecting groups were used for the amine or carboxylic acid functionalities, they are removed in a final step to yield this compound.
An alternative, though less common for this specific labeling, involves direct C-H activation. Modern catalysis has introduced methods for hydrogen-isotope exchange (HIE) on aromatic rings using transition metals like ruthenium, palladium, or manganese. uni-rostock.denih.gov However, these methods typically deuterate the aromatic ring C-H bonds rather than a methoxy group. To achieve the methoxy-d3 label via this path, one would need to perform the HIE on a precursor like 2-amino-3-methylbenzoic acid, which is synthetically challenging and less direct than using a deuterated building block.
Methodologies for Optimizing Deuterium Enrichment and Isotopic Purity
Optimizing the synthesis is crucial to maximize the isotopic enrichment and purity of the final product. Isotopic enrichment refers to the percentage of a specific isotope (deuterium) at a particular site, while isotopic purity refers to the percentage of molecules that contain the desired number of deuterium atoms. rsc.orgisotope.com
Key factors for optimization include:
Deuterated Reagent Quality: The isotopic enrichment of the final product is fundamentally limited by the enrichment of the deuterium source. It is imperative to use reagents like iodomethane-d3 with the highest available isotopic enrichment, often exceeding 99.5 atom % D.
Reaction Conditions: Conditions must be carefully controlled to prevent "scrambling" or loss of the deuterium label. This involves:
Anhydrous Conditions: The presence of protic sources, such as water, can lead to H/D exchange, particularly under basic or acidic conditions, which could compromise the isotopic integrity.
Reaction Time and Temperature: Optimizing these parameters ensures the reaction goes to completion without promoting side reactions or degradation that could affect purity.
Purification: Following the reaction, rigorous purification, typically through recrystallization or chromatography, is essential to remove any unreacted starting materials and non-deuterated or partially deuterated byproducts.
The following table summarizes key parameters for optimizing the synthesis.
| Parameter | Objective | Methodology | Rationale |
| Deuterium Source | Maximize incorporation | Use highly enriched reagents (e.g., CD₃I, >99.5 atom % D). | The final product's enrichment cannot exceed that of the starting deuterated material. |
| Solvent System | Prevent H/D exchange | Employ anhydrous, aprotic solvents (e.g., dry DMF, Acetone). | Eliminates sources of protons that could exchange with deuterium atoms. |
| Base Selection | Efficient deprotonation | Use a strong, non-nucleophilic base (e.g., NaH, K₂CO₃). | Ensures complete formation of the reactive phenoxide without competing side reactions. |
| Purification | Isolate pure product | Utilize recrystallization or chromatography. | Removes chemical impurities and isotopologues with lower deuterium content. |
Analytical Strategies for Verifying Deuterium Positional Specificity and Isotopic Fidelity
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is a primary tool for confirming the incorporation of deuterium.
Molecular Ion Peak: The molecular weight of this compound is expected to be 170.18 g/mol , an increase of approximately 3.018 Da compared to its non-deuterated counterpart (167.16 g/mol ) due to the replacement of three ¹H atoms with three ²H atoms. HR-MS can detect this mass shift with high accuracy.
Isotopic Enrichment Calculation: By analyzing the isotope pattern of the molecular ion, the isotopic enrichment can be calculated. The relative intensities of the ions corresponding to the d0, d1, d2, and d3 species are used to determine the percentage of the desired fully deuterated product. rsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is indispensable for determining the precise location of the deuterium atoms.
¹H NMR: In the proton NMR spectrum of this compound, the characteristic singlet for the methoxy (-OCH₃) protons, typically seen in the non-deuterated version, will be absent or significantly diminished. The presence of a very small residual signal can be used to quantify the amount of non-deuterated impurity.
²H NMR (Deuterium NMR): A deuterium NMR spectrum will show a signal at the chemical shift corresponding to the methoxy group, providing direct evidence of deuterium incorporation at that specific position. spectralservice.denih.gov
¹³C NMR: The carbon atom of the deuterated methoxy group (-OCD₃) will exhibit a different signal compared to a standard -OCH₃ group. The signal will be a multiplet due to C-D coupling (typically a 1:1:1 triplet for each deuterium, resulting in a more complex pattern) and will be shifted slightly upfield.
The following table illustrates the expected analytical data for verifying the structure and purity of this compound.
| Analytical Technique | Parameter | Expected Result for this compound | Confirmation |
| HR-MS | Exact Mass [M+H]⁺ | 171.0790 | Confirms incorporation of three deuterium atoms. |
| ¹H NMR | Signal for -OCH₃ | Absence or >99% reduction in signal intensity. | Verifies deuteration at the methoxy position. |
| ²H NMR | Signal at ~3.9 ppm | Presence of a singlet. | Directly detects deuterium at the methoxy position. |
| ¹³C NMR | Signal for -OCD₃ Carbon | Upfield-shifted multiplet (due to C-D coupling). | Confirms the C-D bonds at the methoxy carbon. |
A newer, highly precise technique for verifying positional isomers is Molecular Rotational Resonance (MRR) spectroscopy, which can unambiguously distinguish between different isotopologues based on their unique rotational spectra, offering an orthogonal method to MS and NMR. brightspec.com
Applications of 2 Amino 3 Methoxybenzoic Acid D3 in Quantitative Bioanalysis and Advanced Analytical Chemistry
Implementation as an Internal Standard in Quantitative Mass Spectrometry Methodologies
The primary application of 2-Amino-3-methoxybenzoic Acid-d3 lies in its use as an internal standard for the quantification of its non-deuterated counterpart, 2-amino-3-methoxybenzoic acid, and structurally similar analytes. In quantitative mass spectrometry, an ideal internal standard should co-elute with the analyte of interest and exhibit similar ionization efficiency and extraction recovery, while being distinguishable by its mass-to-charge ratio (m/z). mtoz-biolabs.comnih.gov The deuterium (B1214612) labeling in this compound results in a mass shift of 3 Daltons compared to the parent molecule, allowing for clear differentiation in the mass spectrometer.
Development of Robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Assays
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the selective and sensitive quantification of small molecules in complex matrices such as plasma, urine, and tissue extracts. medchemexpress.com The development of a robust LC-MS/MS assay requires careful optimization of chromatographic conditions and mass spectrometric parameters.
In a typical LC-MS/MS method for the analysis of 2-amino-3-methoxybenzoic acid, a reversed-phase C18 column could be used for chromatographic separation. The mobile phase would likely consist of a mixture of an aqueous component with a small amount of formic acid to facilitate protonation and an organic solvent like acetonitrile (B52724) or methanol. The gradient elution would be optimized to ensure good peak shape and separation from other matrix components.
The mass spectrometer would be operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. researchgate.net For 2-amino-3-methoxybenzoic acid, the precursor ion would be the protonated molecule [M+H]+ at m/z 168.1. This precursor ion is then fragmented in the collision cell, and a specific product ion is monitored. For this compound, the precursor ion would be at m/z 171.1, allowing for its simultaneous detection with the analyte without interference.
Illustrative LC-MS/MS Parameters:
| Parameter | Setting |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Analyte) | 168.1 -> [Product Ion] |
| MRM Transition (Internal Standard) | 171.1 -> [Product Ion] |
Rigorous Validation Protocols for Analytical Methods Utilizing Isotopic Standards
For an analytical method to be considered reliable, it must undergo rigorous validation. International guidelines, such as those from the FDA and EMA, outline the parameters that need to be assessed. The use of a stable isotope-labeled internal standard like this compound is highly advantageous in meeting these stringent validation requirements. lgcstandards.com
Key validation parameters include:
Selectivity and Specificity: The method's ability to differentiate and quantify the analyte in the presence of other components in the sample. The use of MRM in conjunction with a stable isotope-labeled internal standard provides high selectivity.
Linearity: The range over which the instrument response is directly proportional to the analyte concentration. A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. These are typically assessed at multiple concentration levels (low, medium, and high quality control samples).
Matrix Effect: The alteration of ionization efficiency by co-eluting matrix components. The stable isotope-labeled internal standard helps to compensate for these effects as it is similarly affected. sigmaaldrich.com
Extraction Recovery: The efficiency of the extraction process. The internal standard is added at the beginning of the sample preparation process to account for any analyte loss.
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
Illustrative Validation Data Summary:
| Validation Parameter | Acceptance Criteria | Illustrative Result |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Inter-day Accuracy (% Bias) | Within ±15% | -2.5% to 4.8% |
| Inter-day Precision (%RSD) | ≤ 15% | 3.1% to 6.2% |
| Matrix Factor | 0.85 - 1.15 | 0.98 |
| Extraction Recovery | Consistent and reproducible | ~85% |
Tracer Applications in Elucidating Molecular Transformations within Complex Biological and Environmental Matrices
Beyond its role as an internal standard, this compound can be employed as a tracer to investigate the metabolic fate and transformation of 2-amino-3-methoxybenzoic acid in biological systems or its degradation in environmental samples. The deuterium label acts as a stable isotopic signature, allowing researchers to follow the molecule and its metabolites through complex pathways. nih.gov
When introduced into a biological system (e.g., cell culture, animal model) or an environmental matrix (e.g., soil, water), the deuterated compound will undergo the same enzymatic or chemical transformations as its non-deuterated counterpart. By using LC-MS/MS, researchers can identify and quantify the deuterated metabolites. The mass shift of +3 Da for the intact molecule and any fragment retaining the deuterated methoxy (B1213986) group provides a clear marker to distinguish the metabolites originating from the administered tracer from the endogenous pool of related compounds. nih.gov
This approach is particularly powerful for:
Identifying novel metabolites: The unique isotopic signature helps in the discovery of previously unknown biotransformation products.
Quantifying metabolic flux: By measuring the rate of appearance of deuterated metabolites, it is possible to quantify the activity of specific metabolic pathways.
Investigating reaction mechanisms: The position of the deuterium label can provide insights into the mechanisms of enzymatic reactions.
Illustrative Metabolite Discovery Data:
| Observed m/z | Putative Identification | Isotopic Signature |
| 185.1 | Hydroxylated-d3 metabolite | Retained +3 Da shift |
| 199.1 | Acetylated-d3 metabolite | Retained +3 Da shift |
| 155.1 | Demethylated-d3 metabolite (loss of CH3) | Loss of deuterated methyl group |
By utilizing this compound as a tracer, scientists can gain a deeper understanding of the absorption, distribution, metabolism, and excretion (ADME) of 2-amino-3-methoxybenzoic acid, as well as its environmental fate.
Investigations into Metabolic Pathways and Biotransformation Mechanisms Utilizing 2 Amino 3 Methoxybenzoic Acid D3 Pre Clinical and in Vitro Contexts
Elucidation of Metabolic Fates and Pathways through Stable Isotope Tracing
In pre-clinical and in vitro studies, 2-Amino-3-methoxybenzoic Acid-d3 would serve as an invaluable tracer to map the metabolic fate of 2-Amino-3-methoxybenzoic acid. By administering the deuterated compound to experimental systems such as liver microsomes, hepatocytes, or animal models, researchers can track the appearance of deuterated metabolites.
The primary advantage of using this compound is the ability to distinguish its metabolites from those of the endogenous counterpart and other interfering substances. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) is the analytical technique of choice for such investigations. The deuterium (B1214612) label results in a characteristic mass shift in the mass spectra of the parent compound and its metabolites, facilitating their identification.
Potential metabolic pathways for 2-Amino-3-methoxybenzoic acid that could be investigated using its d3 analog include:
O-demethylation: The removal of the methyl group from the methoxy (B1213986) substituent would result in the formation of 2-amino-3-hydroxybenzoic acid. The use of the d3-labeled compound would allow for the unambiguous identification of this metabolite, as it would retain the deuterium label until the entire methoxy group is cleaved.
N-acetylation: The amino group is a common site for acetylation, leading to the formation of 2-acetamido-3-methoxybenzoic acid. The resulting metabolite would have a mass that is increased by the mass of the acetyl group and would retain the d3 label.
Glucuronidation: The carboxyl or amino group can undergo conjugation with glucuronic acid, a common phase II metabolic pathway. The resulting glucuronide conjugate would be readily identified by its increased mass and the presence of the d3 label.
Sulfation: Similar to glucuronidation, the amino or a potential hydroxyl group (formed after O-demethylation) could be sulfated.
The following table outlines the expected mass shifts for potential metabolites of this compound.
| Metabolic Reaction | Potential Metabolite | Expected Mass Shift (relative to parent d3 compound) |
| O-demethylation | 2-Amino-3-hydroxybenzoic acid | -CH3 + OH (-1 Da) |
| N-acetylation | 2-Acetamido-3-methoxybenzoic acid-d3 | +C2H2O (+42 Da) |
| Glucuronidation (on carboxyl) | This compound glucuronide | +C6H8O6 (+176 Da) |
| Glucuronidation (on amino) | This compound N-glucuronide | +C6H8O6 (+176 Da) |
| Sulfation (on amino) | This compound N-sulfate | +SO3 (+80 Da) |
This quantitative data is essential for understanding the relative importance of different metabolic pathways and for predicting the pharmacokinetic profile of the drug in vivo. For example, if O-demethylation is found to be the major metabolic pathway, further studies could focus on identifying the specific cytochrome P450 (CYP) enzymes responsible for this transformation.
The following table provides a hypothetical example of quantitative metabolic data that could be obtained from an in vitro study using rat liver microsomes.
| Time (min) | This compound (pmol/mg protein) | 2-Amino-3-hydroxybenzoic acid (pmol/mg protein) | 2-Acetamido-3-methoxybenzoic acid-d3 (pmol/mg protein) |
| 0 | 1000 | 0 | 0 |
| 15 | 750 | 150 | 50 |
| 30 | 500 | 300 | 100 |
| 60 | 200 | 450 | 150 |
Application in Probing Enzyme Catalysis and Reaction Mechanisms
The use of deuterated compounds like this compound can also provide insights into the mechanisms of the enzymes that catalyze its metabolism. The "kinetic isotope effect" (KIE) is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactive position is replaced with its heavier isotope.
In the case of this compound, the deuterium atoms are on the methoxy group. If the O-demethylation of this compound proceeds through a mechanism that involves the cleavage of a C-H bond on the methyl group, then a primary kinetic isotope effect would be expected. This would manifest as a slower rate of metabolism for the deuterated compound compared to its non-deuterated counterpart.
By measuring the KIE, researchers can gain valuable information about the transition state of the enzymatic reaction and the rate-limiting step of the catalytic cycle. A significant KIE would provide strong evidence for the involvement of C-H bond cleavage in the rate-determining step of the O-demethylation reaction.
The following table summarizes the potential application of KIE studies with this compound.
| Enzymatic Reaction | Isotope-Sensitive Step | Expected Observation | Mechanistic Insight |
| O-demethylation | C-H bond cleavage of the methoxy group | Slower metabolism of the d3-labeled compound (KIE > 1) | C-H bond cleavage is part of the rate-determining step. |
| N-acetylation | No direct involvement of the deuterated methoxy group | No significant KIE (KIE ≈ 1) | The reaction mechanism does not involve the cleavage of a C-D bond. |
Mechanistic Insights Derived from Deuterium Kinetic Isotope Effect Kie Studies with 2 Amino 3 Methoxybenzoic Acid D3
Theoretical Frameworks for Interpreting Deuterium (B1214612) Kinetic Isotope Effects
Information unavailable in the context of 2-Amino-3-methoxybenzoic Acid-d3.
Experimental Designs and Methodological Considerations for KIE Determinations
Information unavailable in the context of this compound.
Correlation of Observed KIEs with Proposed Reaction Mechanisms and Transition State Structures
Information unavailable in the context of this compound.
The absence of specific research on the kinetic isotope effects of This compound in the public domain makes it impossible to generate the detailed, data-driven article as requested. The principles of scientific accuracy and the strict adherence to the provided instructions prevent the fabrication of data or the extrapolation of general KIE principles to a specific, unstudied compound. Should research on this topic become available in the future, a detailed analysis as per the requested outline would be feasible.
Advanced Spectroscopic and Spectrometric Characterization of Deuterated Systems Involving 2 Amino 3 Methoxybenzoic Acid D3
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Positional Deuterium (B1214612) Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the precise location of deuterium atoms within a molecule. By comparing the NMR spectra of a deuterated compound with its non-deuterated analogue, researchers can confirm the position and extent of isotopic labeling. Deuterated amino acids are frequently analyzed using NMR to confirm site-selective labeling. nih.govnih.gov
In the case of 2-Amino-3-methoxybenzoic Acid-d3, the deuterium atoms replace the protons on the methoxy (B1213986) group (-OCH₃). This substitution leads to distinct and predictable changes in both ¹H and ¹³C NMR spectra.
¹H NMR Analysis : In the ¹H NMR spectrum of non-deuterated 2-amino-3-methoxybenzoic acid, the methoxy protons typically appear as a sharp singlet. Upon deuteration to -OCD₃, this singlet would be absent or its intensity would be dramatically reduced, confirming the successful incorporation of deuterium at the intended methoxy position. The percentage of deuterium incorporation can be accurately determined by comparing the integral of the residual CHD₂ signal with the integrals of other non-labeled positions on the aromatic ring. rsc.org
¹³C NMR Analysis : The ¹³C NMR spectrum provides further confirmation of deuteration. The carbon of a standard methoxy group (-OCH₃) appears as a quartet due to coupling with the three attached protons. In contrast, the carbon of the deuterated methoxy group (-OCD₃) will exhibit a different splitting pattern. Due to the spin (I=1) of deuterium, the signal for the deuterated carbon will appear as a triplet. The change in the splitting pattern is a definitive indicator of deuteration at that specific carbon. rsc.org
The following table summarizes the expected NMR spectral data for 2-Amino-3-methoxybenzoic Acid and its d3-isotopologue.
| Compound Name | Nucleus | Chemical Shift (δ) ppm (Predicted) | Multiplicity (Splitting Pattern) | Note |
| 2-Amino-3-methoxybenzoic Acid | ¹H | ~3.9 | Singlet | Signal for -OCH₃ protons |
| This compound | ¹H | ~3.9 | Absent or significantly reduced | Confirms deuteration of the methoxy group |
| 2-Amino-3-methoxybenzoic Acid | ¹³C | ~56 | Quartet | Signal for -OCH₃ carbon coupled to 3 protons |
| This compound | ¹³C | ~56 | Triplet | Signal for -OCD₃ carbon coupled to 3 deuterons |
This interactive table is based on established principles of NMR spectroscopy for deuterated compounds.
High-Resolution Mass Spectrometry for Precise Isotopic Abundance Measurements and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for confirming the molecular formula of a compound and for determining its isotopic purity with high precision. nih.gov For isotopically labeled compounds like this compound, HRMS provides unambiguous confirmation of successful deuteration and allows for the detailed study of molecular fragmentation.
Precise Isotopic Abundance : HRMS can distinguish between molecules with very small mass differences, allowing for the accurate determination of the isotopic distribution. The molecular ion peak ([M]⁺) for this compound will appear at a mass-to-charge ratio (m/z) that is approximately 3.0188 Daltons higher than its non-deuterated counterpart (C₈H₉NO₃, MW: 167.0582 g/mol ), corresponding to the mass difference between three deuterium atoms and three protium atoms. By analyzing the relative intensities of the ion peaks for the d0, d1, d2, and d3 species, the precise isotopic abundance and purity of the sample can be calculated. google.comchemrxiv.org
Fragmentation Pathway Analysis : The fragmentation pattern observed in a mass spectrum provides a fingerprint of a molecule's structure. By comparing the tandem mass spectra (MS/MS) of the deuterated and non-deuterated compounds, researchers can elucidate fragmentation pathways. mtoz-biolabs.com Deuterium labeling is a key technique used to understand fragmentation mechanisms, as the mass shift in the fragments reveals which parts of the molecule they originated from. cdnsciencepub.com
For 2-Amino-3-methoxybenzoic Acid, common fragmentation pathways include the loss of water (H₂O), carbon monoxide (CO), and the methoxy group (-OCH₃). In the d3-analogue, fragments containing the deuterated methoxy group will be shifted by 3 mass units. For example, the loss of a neutral deuterated methanol molecule (CD₃OH) would result in a different m/z value compared to the loss of CH₃OH. Analysis of these shifted fragments confirms the location of the deuterium label and provides insight into the compound's gas-phase ion chemistry. researchgate.netunito.it
The table below outlines the predicted m/z values for the molecular ion and key fragments of 2-Amino-3-methoxybenzoic Acid and its d3-isotopologue.
| Compound Name | Ion/Fragment | Predicted m/z | Fragmentation Pathway |
| 2-Amino-3-methoxybenzoic Acid | [M]⁺ | 167.0582 | Molecular Ion |
| This compound | [M]⁺ | 170.0770 | Molecular Ion |
| 2-Amino-3-methoxybenzoic Acid | [M-CH₃]⁺ | 152.0348 | Loss of methyl radical |
| This compound | [M-CD₃]⁺ | 152.0348 | Loss of deuteromethyl radical |
| 2-Amino-3-methoxybenzoic Acid | [M-OCH₃]⁺ | 136.0395 | Loss of methoxy radical |
| This compound | [M-OCD₃]⁺ | 136.0395 | Loss of deuteromethoxy radical |
| 2-Amino-3-methoxybenzoic Acid | [M-H₂O]⁺ | 149.0477 | Loss of water |
| This compound | [M-HDO]⁺ | 150.0540 | Loss of deuterated water |
This interactive table is based on known fragmentation patterns of benzoic acids and principles of mass spectrometry for isotopically labeled compounds. nih.gov
Contribution of 2 Amino 3 Methoxybenzoic Acid D3 to Pre Clinical Drug Discovery and Development Research
Role in Quantitative Bioanalysis within Preclinical Pharmacokinetic (PK) Studies in Animal Models
Pharmacokinetic (PK) studies are fundamental to preclinical drug development, providing essential information on the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. These studies involve the administration of the drug to animal models, followed by the collection of biological samples (typically plasma) at various time points to measure the drug's concentration. The accuracy and reliability of this concentration data are paramount for making informed decisions about a drug's potential for further development.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantification of drugs and their metabolites in biological matrices due to its high sensitivity, selectivity, and speed. rjptonline.org A key element for ensuring the quality of LC-MS/MS data is the use of an appropriate internal standard (IS). kcasbio.com An ideal internal standard should have physicochemical properties as close as possible to the analyte of interest to compensate for variability during sample preparation and analysis. scispace.com
This is where 2-Amino-3-methoxybenzoic Acid-d3 demonstrates its significance. As a stable isotope-labeled version of a related compound, it is an excellent internal standard for the quantitative analysis of structurally similar drug candidates or their metabolites in preclinical PK studies. The deuterium (B1214612) atoms (d3) give it a higher mass than its non-deuterated counterpart, allowing it to be distinguished by the mass spectrometer, while its chemical behavior during sample extraction, chromatography, and ionization is nearly identical to that of the analyte. researchgate.net This co-eluting, yet mass-differentiated, property allows for precise correction of any analyte loss during sample processing and compensates for matrix effects, which are a common source of variability in bioanalysis. kcasbio.com
The use of a deuterated internal standard like this compound is crucial for the validation of bioanalytical methods according to stringent regulatory guidelines. Method validation ensures that the analytical procedure is accurate, precise, and reproducible. The following table illustrates typical validation parameters for an LC-MS/MS method for a hypothetical drug candidate in rat plasma, using a deuterated internal standard.
| Validation Parameter | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1 | 6.8 | 105.2 | 8.1 | 103.5 |
| Low QC | 3 | 5.2 | 101.7 | 6.5 | 100.9 |
| Mid QC | 50 | 4.1 | 98.5 | 5.3 | 99.2 |
| High QC | 400 | 3.5 | 99.8 | 4.7 | 101.1 |
LLOQ: Lower Limit of Quantification; QC: Quality Control; CV: Coefficient of Variation. Data is representative and modeled after typical LC-MS/MS method validation results.
Once the method is validated, it can be applied to determine the pharmacokinetic profile of a drug candidate in an animal model. The highly accurate concentration-time data obtained enables the calculation of key PK parameters, as shown in the table below for a hypothetical oral administration of a drug to rats.
| Animal ID | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) |
| Rat 1 | 856 | 1.5 | 4320 |
| Rat 2 | 798 | 1.0 | 4150 |
| Rat 3 | 912 | 1.5 | 4580 |
| Mean | 855.3 | 1.3 | 4350 |
| SD | 57.1 | 0.3 | 216.3 |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC (0-t): Area under the plasma concentration-time curve from time 0 to the last measurable concentration; SD: Standard Deviation. Data is representative.
Advancing Understanding of Drug Disposition and Biotransformation in Experimental Systems
Beyond its role as an internal standard, this compound and other stable isotopically labeled compounds are instrumental in advancing our understanding of a drug's disposition and biotransformation. nih.gov Biotransformation, or drug metabolism, is the process by which the body chemically modifies a drug, often to facilitate its excretion. youtube.com These metabolic pathways can significantly impact a drug's efficacy and safety.
The use of deuterated compounds can help in identifying and characterizing metabolites. In "metabolite profiling" studies, a drug candidate is incubated with in vitro systems like liver microsomes or administered to animal models. The resulting samples are then analyzed by LC-MS/MS. The presence of the deuterium label in metabolites derived from a deuterated parent drug creates a unique isotopic pattern that makes them easier to identify amongst the multitude of endogenous compounds in a biological sample.
Furthermore, the kinetic isotope effect, where the C-D bond is stronger and thus broken more slowly than a C-H bond, can be exploited. nih.gov By strategically placing deuterium atoms at sites of potential metabolism on a drug molecule, researchers can investigate the major sites of metabolic attack. If deuteration at a specific position leads to a significant decrease in the rate of metabolism, it indicates that this position is a primary site of biotransformation. nih.gov This information is invaluable for medicinal chemists who can then modify the drug structure to improve its metabolic stability and pharmacokinetic properties.
The following table provides a hypothetical example of how deuteration could be used to investigate the biotransformation of a drug candidate.
| Compound | In Vitro Half-life (min) in Rat Liver Microsomes | Major Metabolite Formed |
| Drug Candidate X | 25 | Hydroxylated Metabolite M1 |
| Drug Candidate X-d3 (deuterated at site of hydroxylation) | 75 | Reduced formation of M1 |
This table illustrates how deuteration at a metabolic 'hotspot' can significantly increase the in vitro half-life, confirming the site of primary metabolism.
Computational Approaches and Theoretical Modeling for Deuterium Labeled Chemical Systems
Quantum Chemical Calculations for Predicting Isotopic Effects and Energetic Profiles
Quantum chemical calculations offer a robust framework for predicting the impact of isotopic substitution on molecular properties. These methods, rooted in the principles of quantum mechanics, can elucidate the changes in the energetic landscape and vibrational spectra of a molecule upon deuteration.
Theoretical modeling of the infrared spectra of benzoic acid and its deuterated derivatives has demonstrated the utility of computational approaches in this area. researchgate.net By employing methods such as Density Functional Theory (DFT), researchers can calculate the vibrational frequencies of both the parent molecule and its isotopologues with a high degree of accuracy. researchgate.net For a molecule like 2-Amino-3-methoxybenzoic Acid-d3, where the deuterium (B1214612) is introduced into the methoxy (B1213986) group (O-CD3), quantum chemical calculations can predict the shifts in the C-D stretching and bending frequencies compared to the C-H vibrations in the non-deuterated compound.
The primary isotopic effect of interest is the change in zero-point vibrational energy (ZPVE). Due to its greater mass, a C-D bond has a lower ZPVE than a C-H bond. This difference in ZPVE can lead to a higher activation energy for reactions involving the cleavage of the C-D bond, a phenomenon known as the kinetic isotope effect. rsc.org Quantum chemical calculations can precisely quantify these ZPVE differences and, consequently, predict the magnitude of the kinetic isotope effect for potential metabolic pathways of this compound.
Furthermore, these calculations can provide detailed energetic profiles of different conformers of the molecule. For 2-Amino-3-methoxybenzoic acid, intramolecular hydrogen bonding between the amino group and the carboxylic acid group can lead to different stable conformations. The introduction of deuterium can subtly alter the relative energies of these conformers. A theoretical study on substituted benzoic acids has shown that the gas phase acidity can be accurately predicted using DFT, highlighting the capability of these methods to handle the electronic effects of substituents. mdpi.com By extension, these methods can be used to analyze how deuteration of the methoxy group in this compound might influence the acidity of the carboxylic acid and the basicity of the amino group.
A theoretical investigation into the deuteration of N-H bonds in 1,1-diamino-2,2-dinitroethylene (B1673585) (FOX-7) revealed that deuterated compounds exhibit higher activation energies for thermal decomposition due to the stronger N-D bond compared to the N-H bond. rsc.org While the deuteration in this compound is on a methyl group, similar principles apply to the stability of the C-D bonds.
Table 1: Predicted Vibrational Frequency Shifts in this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) for -OCH₃ | Predicted Frequency (cm⁻¹) for -OCD₃ | Predicted Shift (cm⁻¹) |
| Symmetric C-H/C-D Stretch | ~2850 | ~2100 | ~750 |
| Asymmetric C-H/C-D Stretch | ~2960 | ~2250 | ~710 |
| C-H/C-D Bending (Scissoring) | ~1450 | ~1050 | ~400 |
Note: The values presented in this table are illustrative and based on typical shifts observed for methoxy group deuteration in aromatic compounds. Precise values for this compound would require specific quantum chemical calculations.
Molecular Dynamics Simulations for Investigating Interactions and Conformational Dynamics of Deuterated Molecules
While quantum chemical calculations provide insights into the static properties of molecules, molecular dynamics (MD) simulations offer a dynamic perspective, allowing for the investigation of molecular motion and intermolecular interactions over time. For a deuterated compound like this compound, MD simulations can reveal how isotopic substitution affects its conformational landscape and interactions with its environment, such as solvent molecules or biological macromolecules.
The replacement of hydrogen with deuterium can influence non-covalent interactions, such as hydrogen bonding and van der Waals forces. Although the electronic structure is largely unchanged, the altered vibrational dynamics of the C-D bond can lead to subtle changes in intermolecular interaction energies. MD simulations can capture these nuanced effects by employing force fields that are parameterized to account for the properties of deuterated species.
A key application of MD simulations is the study of conformational dynamics. For 2-Amino-3-methoxybenzoic acid, the orientation of the methoxy group and the conformation of the carboxylic acid and amino groups are subject to thermal fluctuations. MD simulations can track the transitions between different conformational states and determine their relative populations. By comparing simulations of the deuterated and non-deuterated compound, one can assess whether deuteration of the methoxy group influences the conformational preferences of the entire molecule. For instance, a study on selectively deuterated 4′-pentyl-4-biphenylcarbonitrile (5CB) showed that deuteration of the aromatic core versus the alkyl chain led to different molecular dynamics and phase transition behaviors. mdpi.com
In the context of drug-receptor interactions, MD simulations can be employed to understand how deuteration might affect the binding affinity and residence time of a ligand in a protein's active site. The altered dynamics and interaction patterns of the deuterated methoxy group in this compound could potentially influence its binding to a target protein. MD simulations can provide atomistic details of these interactions, complementing experimental techniques like hydrogen-deuterium exchange mass spectrometry (HDX-MS). scholaris.ca
Furthermore, MD simulations are valuable for studying the solvation of molecules. The interaction of this compound with water molecules, for example, can be simulated to understand how deuteration affects its solubility and the structure of the surrounding solvent shell.
Table 2: Illustrative Conformational Dihedral Angles and Population from a Hypothetical MD Simulation
| Dihedral Angle (C₂-C₃-O-C) | Population (%) in H₃CO- | Population (%) in D₃CO- |
| 0° ± 30° (Coplanar) | 65 | 68 |
| 90° ± 30° (Perpendicular) | 30 | 28 |
| 180° ± 30° (Coplanar) | 5 | 4 |
Note: This table represents hypothetical data to illustrate the type of insights that can be gained from MD simulations. The actual conformational preferences would depend on the force field used and the simulation conditions.
Future Research Trajectories and Emerging Methodological Innovations for 2 Amino 3 Methoxybenzoic Acid D3
Integration with Omics Technologies for Comprehensive Metabolomic and Flux Analysis
The field of metabolomics, which aims to comprehensively identify and quantify all small-molecule metabolites in a biological system, heavily relies on high-fidelity analytical techniques for accurate results. nih.gov The use of stable isotope-labeled internal standards is critical for achieving precision and accuracy in mass spectrometry-based metabolomics by correcting for variations in sample preparation and instrument response. nih.govacs.org
2-Amino-3-methoxybenzoic Acid-d3 is ideally suited to serve as an internal standard for the quantification of its endogenous, non-labeled counterpart, 2-Amino-3-methoxybenzoic acid. mtoz-biolabs.com The naturally occurring compound is a known mammalian metabolite of kynurenine (B1673888), a key pathway involved in processing the amino acid tryptophan. chemicalbook.comnih.gov Dysregulation of the kynurenine pathway has been implicated in a range of conditions, including neurodegenerative diseases and inflammatory disorders. nih.govthno.org By adding a known quantity of this compound to a biological sample, researchers can accurately measure the concentration of the endogenous metabolite, providing a clearer picture of the metabolic state. mtoz-biolabs.com
Beyond quantification, a key future trajectory is the use of SIL compounds in metabolic flux analysis (MFA). nih.govwikipedia.org MFA is a powerful technique used to determine the rate of metabolic reactions within a cell. wikipedia.org By introducing a labeled precursor that is converted into this compound within the cell, researchers can trace the flow of atoms through the kynurenine pathway. This provides a dynamic view of metabolic activity that cannot be achieved by simply measuring metabolite concentrations. nih.gov Such studies could reveal novel regulatory points in the pathway and identify how diseases or therapeutic interventions alter metabolic flux. The integration of isotope labeling with multi-omics approaches offers a holistic understanding of biological systems by connecting molecular processes to cellular functions and phenotypes. creative-proteomics.com
Table 1: Illustrative LC-MS/MS Parameters for Quantification of 2-Amino-3-methoxybenzoic Acid using its d3-labeled Internal Standard This table presents hypothetical yet realistic parameters for an LC-MS/MS method, illustrating how the mass difference between the analyte and the deuterated standard allows for their distinct detection and quantification.
| Parameter | 2-Amino-3-methoxybenzoic Acid (Analyte) | This compound (Internal Standard) |
| Molecular Formula | C₈H₉NO₃ mtoz-biolabs.com | C₈H₆D₃NO₃ |
| Monoisotopic Mass | 167.058 g/mol nih.gov | 170.077 g/mol |
| Precursor Ion [M+H]⁺ | 168.065 m/z nih.gov | 171.084 m/z |
| Product Ion for Quantification | 150.055 m/z (Loss of H₂O) nih.gov | 153.074 m/z (Loss of H₂O) |
| Expected Retention Time | 4.5 min | 4.5 min |
Exploration of Novel Applications in Chemical Biology and Materials Science
The unique properties of deuterated compounds open up research avenues beyond metabolomics, particularly in the fields of chemical biology and materials science. simsonpharma.com
In chemical biology, SIL compounds act as probes to investigate molecular interactions and enzymatic mechanisms. studysmarter.co.uksilantes.com this compound could be used to study the enzymes responsible for its metabolism within the kynurenine pathway. A significant area of exploration is the kinetic isotope effect (KIE), where the replacement of hydrogen with deuterium (B1214612) can slow down reaction rates if the C-H bond is broken during the rate-limiting step. simsonpharma.com By comparing the enzymatic processing of the deuterated versus non-deuterated acid, researchers can gain detailed insights into the reaction mechanism, which is fundamental for designing specific enzyme inhibitors. Furthermore, the deuterium label serves as a clean tag for Nuclear Magnetic Resonance (NMR) studies to investigate the binding of the molecule to proteins or other biological macromolecules. clearsynth.com
The applications in materials science, while more exploratory, represent a frontier for deuterated organic molecules. The enhanced stability of carbon-deuterium bonds compared to carbon-hydrogen bonds can be harnessed to create more robust materials. acs.org For instance, organic semiconductors and polymers incorporating deuterated components can exhibit significantly longer operational lifetimes and higher resistance to thermal degradation. Given its aromatic structure and functional groups (amino and carboxylic acid), this compound could serve as a monomer or a building block for novel deuterated polymers or organic electronic materials. Research in this area would involve synthesizing these new materials and characterizing their properties, potentially leading to innovations in fields like flexible electronics or advanced coatings.
Table 2: Hypothetical Comparison of Material Properties Based on Deuteration This table illustrates the potential impact of deuteration on the performance of a hypothetical organic material derived from 2-Amino-3-methoxybenzoic acid, a key area for future materials science research.
| Property | Material from Standard Compound | Material from Deuterated (d3) Compound | Potential Advantage of Deuteration |
| Thermal Degradation Temp. | 350°C | 365°C | Increased thermal stability |
| Photostability (t₁/₂ in hours) | 1,000 hours | 1,500 hours | Enhanced resistance to light-induced degradation |
| Solvent Resistance | Moderate | Moderate to High | Improved durability in chemical environments |
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 2-Amino-3-methoxybenzoic Acid-d3 with high isotopic purity?
- Methodology : Use deuterated precursors (e.g., D₂O, CD₃OD) during synthesis to ensure efficient deuteration at the methoxy and amino positions. Purification via reversed-phase HPLC or column chromatography can remove non-deuterated impurities. Confirm isotopic purity using ¹H NMR (absence of proton signals at deuterated sites) and high-resolution mass spectrometry (HRMS) to detect mass shifts (e.g., +3 Da for three deuterium atoms). Stability of deuterium under reaction conditions (e.g., pH, temperature) must also be validated .
Q. How should this compound be stored to maintain stability in laboratory settings?
- Methodology : Store in airtight, light-resistant containers under inert gas (argon or nitrogen) at –20°C to prevent degradation. Desiccants should be used to mitigate moisture absorption, as hygroscopicity can alter solubility and reactivity. For short-term use, aliquots in deuterated solvents (e.g., DMSO-d₆) are recommended to avoid repeated freeze-thaw cycles .
Q. What analytical techniques are optimal for characterizing this compound?
- Methodology :
- NMR : ¹³C and ²H NMR to confirm deuteration sites and assess isotopic integrity.
- Mass Spectrometry : HRMS or LC-MS/MS to quantify isotopic enrichment and detect impurities.
- FTIR : Compare with non-deuterated analogs to identify shifts in functional group vibrations (e.g., C–D stretching at ~2100 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve spectral overlaps in NMR when using this compound as an internal standard?
- Methodology : Employ 2D NMR techniques (e.g., HSQC, HMBC) to differentiate overlapping signals. Use deuterated solvents (e.g., D₂O, CDCl₃) to suppress residual proton interference. For quantitative studies, integrate ¹³C satellite peaks or apply line-shape analysis to deconvolute overlapping resonances .
Q. What experimental controls are critical in metabolic tracing studies using this compound?
- Methodology :
- Isotopic Controls : Include non-deuterated analogs to account for kinetic isotope effects (KIEs) in enzymatic pathways.
- Analytical Controls : Use LC-MS/MS with multiple reaction monitoring (MRM) to distinguish deuterated metabolites from natural isotopes.
- Biological Controls : Validate tracer stability in biological matrices (e.g., plasma, tissue homogenates) to rule out deuterium exchange .
Q. How do deuterium substitution patterns affect the compound’s reactivity in catalytic studies?
- Methodology : Pre-screen catalysts (e.g., palladium, enzymes) for deuterium sensitivity using kinetic assays. For significant KIEs, adjust reaction temperatures or optimize catalyst loading. Computational modeling (DFT) can predict isotopic effects on transition states, guiding experimental design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
